N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives
Preparation Methods
The synthesis of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 3-phenyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of automated synthesis equipment and continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of c-Met kinase, a target involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide can be compared with other triazolopyridazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor and its anticancer activities.
The uniqueness of this compound lies in its specific structural features and the presence of the fluorophenyl group, which may enhance its biological activity and selectivity.
Properties
Molecular Formula |
C23H18FN7O2 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H18FN7O2/c24-17-8-4-7-16(13-17)22-29-28-20-9-10-21(30-31(20)22)33-12-11-25-23(32)19-14-18(26-27-19)15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,32)(H,26,27) |
InChI Key |
DMMKWXUUTWXMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Origin of Product |
United States |
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